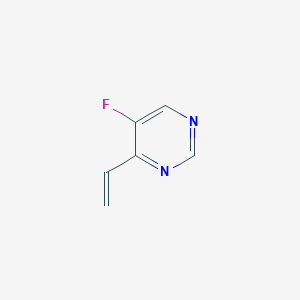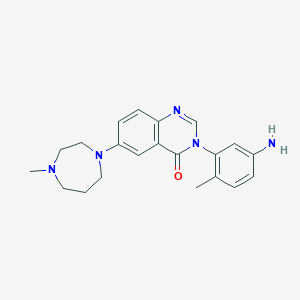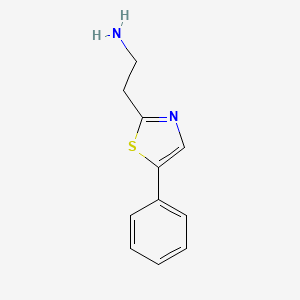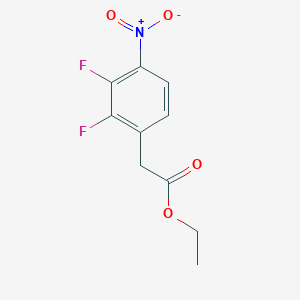![molecular formula C19H31NO4Si B8455553 benzyl (2S,4R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B8455553.png)
benzyl (2S,4R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}-4-hydroxypyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
benzyl (2S,4R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}-4-hydroxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and as a building block in organic synthesis. The presence of multiple functional groups, including a hydroxyl group and a silyl ether, makes it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method starts with the protection of the hydroxyl group using a benzoxycarbonyl (Cbz) groupThe reaction conditions often include the use of a base such as imidazole and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
benzyl (2S,4R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups using reagents like TBAF (Tetrabutylammonium fluoride).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: TBAF in tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions include the oxidized form (ketone or aldehyde), the reduced form (alcohol), and various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
benzyl (2S,4R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of benzyl (2S,4R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}-4-hydroxypyrrolidine-1-carboxylate involves its interaction with various molecular targets. The compound can act as a chiral auxiliary, controlling the stereochemical outcome of chemical reactions. It can also interact with enzymes and proteins, influencing their activity and stability .
Comparación Con Compuestos Similares
Similar Compounds
(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid: Another chiral pyrrolidine derivative with similar applications in organic synthesis.
(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid: Used in the synthesis of peptides and as a building block in medicinal chemistry
Uniqueness
benzyl (2S,4R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}-4-hydroxypyrrolidine-1-carboxylate is unique due to its combination of functional groups, which provides versatility in chemical reactions. Its ability to act as a chiral auxiliary and its applications in various fields make it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C19H31NO4Si |
|---|---|
Peso molecular |
365.5 g/mol |
Nombre IUPAC |
benzyl (2S,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H31NO4Si/c1-19(2,3)25(4,5)24-14-16-11-17(21)12-20(16)18(22)23-13-15-9-7-6-8-10-15/h6-10,16-17,21H,11-14H2,1-5H3/t16-,17+/m0/s1 |
Clave InChI |
WAQPOQIWCNXVMW-DLBZAZTESA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)OC[C@@H]1C[C@H](CN1C(=O)OCC2=CC=CC=C2)O |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1CC(CN1C(=O)OCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![(3-Fluorophenyl){2-[(3-nitropyridin-2-yl)amino]phenyl}methanone](/img/structure/B8455576.png)

